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Compound of Interest

Compound Name: Fosgonimeton

Cat. No.: B10830022 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Welcome to the technical support center for Fosgonimeton. This resource is designed for

researchers, scientists, and drug development professionals to provide guidance on

investigating the potential off-target effects of this novel small molecule positive modulator of

the Hepatocyte Growth Factor (HGF)/MET receptor system.

Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for Fosgonimeton?

A1: Fosgonimeton is a prodrug that is rapidly converted to its active metabolite, ATH-1001.

This active metabolite is a small molecule positive allosteric modulator of the HGF/MET

receptor system.[1] It enhances the interaction between HGF and its receptor, MET, a receptor

tyrosine kinase. This modulation promotes downstream signaling through pathways such as

PI3K/Akt and MAPK, which are involved in neuroprotective and regenerative processes.[1][2]

Q2: What is the established safety profile of Fosgonimeton from clinical trials? Are there any

known off-target effects?

A2: Clinical trials have consistently demonstrated that Fosgonimeton is generally well-

tolerated.[3][4] The most frequently reported treatment-emergent adverse events are mild-to-

moderate injection site reactions. Serious adverse events have been rare and their incidence
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has been similar between the Fosgonimeton and placebo groups. To date, no significant off-

target effects have been reported in the clinical trial data.

Q3: My cellular assay is showing unexpected toxicity at high concentrations of Fosgonimeton.

Could this be an off-target effect?

A3: While clinical data shows a favorable safety profile, in vitro systems can sometimes reveal

effects not seen in vivo. High concentrations of any small molecule can potentially lead to off-

target activity or cellular stress. It is crucial to differentiate between on-target over-activation,

general cytotoxicity, and a specific off-target interaction. We recommend performing a

comprehensive cytotoxicity assessment and comparing the phenotype to that of a structurally

unrelated MET modulator.

Q4: Which kinases should I prioritize when screening for potential off-target effects of

Fosgonimeton?

A4: Given that Fosgonimeton's primary target is the MET receptor tyrosine kinase, a logical

starting point for an off-target screen would be other structurally and functionally related

kinases. We recommend prioritizing kinases from the following families:

RON (Recepteur d'Origine Nantaise): This is the closest structural homolog to c-MET.

TAM Family (Tyro3, AXL, MerTK): These receptor tyrosine kinases share some structural

similarities with c-MET and are involved in regulating immune responses.

VEGFR (Vascular Endothelial Growth Factor Receptor): Some small molecule inhibitors of c-

MET have shown cross-reactivity with VEGFRs.

EGFR (Epidermal Growth Factor Receptor): There can be crosstalk between the c-MET and

EGFR signaling pathways.

Q5: How can I confirm if an observed off-target effect is biologically relevant?

A5: Identifying a statistical "hit" in a screening assay is the first step. To confirm its biological

relevance, consider the following:
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Concentration-Response Relationship: Does the off-target effect occur at concentrations that

are relevant to the on-target activity of Fosgonimeton? A large window between on-target

potency and off-target activity suggests a lower risk.

Cellular Confirmation: Validate the finding from a biochemical assay (e.g., kinase panel) in a

cellular context. For example, if an off-target kinase is identified, assess the phosphorylation

of its specific downstream substrates in cells treated with Fosgonimeton.

Phenotypic Correlation: Does the inhibition of the identified off-target kinase correlate with

the unexpected cellular phenotype you are observing? Using a known selective inhibitor of

the off-target kinase can help to answer this question.

Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in a Cell-
Based Assay

Problem: You observe a cellular phenotype (e.g., decreased viability, morphological changes,

altered signaling) that is not consistent with the known on-target effects of HGF/MET

pathway modulation.

Troubleshooting Steps:

Confirm On-Target Activity: In parallel with your phenotypic assay, confirm that

Fosgonimeton is engaging its target at the concentrations used. This can be done by

assessing the phosphorylation of MET and its downstream effectors (e.g., Akt, ERK).

Establish a Therapeutic Window: Perform a dose-response curve for both the on-target

activity and the unexpected phenotype. A significant separation in the EC50 values will

help to determine if the phenotype is occurring at therapeutically relevant concentrations.

Use Control Compounds:

Negative Control: A structurally similar but inactive analog of Fosgonimeton (if

available).
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Alternative MET Agonist: A different small molecule or recombinant HGF to see if the

same phenotype is produced.

Perform a Broad-Panel Screen: If the phenotype persists and is concentration-dependent,

consider a broad off-target screening approach, such as a comprehensive kinase panel or

a receptor binding assay panel, to identify potential unintended targets.

Issue 2: High Hit Rate in a Kinase Selectivity Screen
Problem: A kinase selectivity screen shows that Fosgonimeton inhibits multiple kinases with

similar potency to its on-target modulation.

Troubleshooting Steps:

Validate the Primary Screen: Re-test the initial hits in a confirmatory dose-response assay

to determine accurate IC50 values.

Assess Cellular Activity: For the confirmed off-target kinases, investigate whether

Fosgonimeton can inhibit their activity in a cellular context. This can be done by

measuring the phosphorylation of known downstream substrates of the off-target kinase

via Western blot or ELISA.

Compare with Structural Analogs: If available, test structural analogs of Fosgonimeton in

the same kinase panel. If these analogs retain on-target activity but lose off-target activity,

it suggests a path for medicinal chemistry optimization to improve selectivity.

Consider Assay Format: Be aware that in vitro kinase assays may not always reflect the

in-cell environment. Cellular target engagement assays can provide more biologically

relevant selectivity data.

Data Presentation
Table 1: Illustrative Kinase Selectivity Profile for
Fosgonimeton
This table presents hypothetical data for illustrative purposes to guide researchers on how to

present their findings. Actual values must be determined experimentally.
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Kinase Target
% Inhibition @ 1
µM

IC50 (nM) Notes

MET (On-Target) 98% 15
Potent on-target

activity

RON 45% 850
Structurally related

kinase

AXL 25% >1000 TAM family kinase

VEGFR2 15% >1000
Potential for cross-

reactivity

EGFR 5% >10000 Pathway crosstalk

SRC 8% >10000
Common downstream

kinase

Table 2: Summary of Clinical Trial Safety Data for
Fosgonimeton

Adverse Event
Fosgonimeton
Group

Placebo Group Reference

Treatment-Emergent

AEs
Higher Incidence Lower Incidence

Injection Site

Reactions

Primary Driver of

TEAEs
Less Frequent

Serious AEs Similar Incidence Similar Incidence

Deaths None Reported None Reported

Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of Fosgonimeton against a broad panel of human

kinases.
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Methodology:

Compound Preparation: Prepare a stock solution of Fosgonimeton (or its active metabolite)

in a suitable solvent (e.g., DMSO). Create serial dilutions to cover a wide concentration

range (e.g., 10 µM to 0.1 nM).

Kinase Panel Selection: Utilize a commercial kinase profiling service that offers a large panel

of purified human kinases (e.g., >400 kinases). Ensure the panel includes kinases

structurally related to MET (e.g., RON, AXL).

Assay Format: The service will typically perform either:

Biochemical Activity Assay: Measures the ability of Fosgonimeton to inhibit the

phosphotransferase activity of each kinase using a substrate and ATP.

Binding Assay: Measures the displacement of a labeled ligand from the ATP-binding site of

each kinase.

Data Analysis:

Initial screens are often performed at a single high concentration (e.g., 1 µM) and results

are reported as percent inhibition.

For any kinases showing significant inhibition (a "hit," e.g., >50% inhibition), a follow-up

dose-response experiment should be conducted to determine the IC50 value.

Selectivity is assessed by comparing the IC50 for on-target MET versus the IC50 values

for off-target kinases.

Protocol 2: Cellular Target Engagement Assay
Objective: To validate a potential off-target kinase hit from a biochemical screen in a cellular

context.

Methodology:

Cell Line Selection: Choose a cell line that endogenously expresses the off-target kinase of

interest.
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Cell Treatment: Plate the cells and allow them to adhere. Treat the cells with a range of

Fosgonimeton concentrations for a specified period. Include a positive control (a known

inhibitor of the off-target kinase) and a negative control (vehicle).

Stimulation (if necessary): If the off-target kinase requires activation by a specific ligand, add

the ligand to stimulate the pathway.

Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and

phosphatase inhibitors.

Western Blot Analysis:

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with a primary antibody specific for the phosphorylated form of the

off-target kinase's direct substrate.

Probe a parallel blot with an antibody for the total amount of the substrate to ensure equal

loading.

Quantify the band intensities to determine the extent of inhibition of the off-target pathway.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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